molecular formula C15H15FN2O4S2 B2440114 N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898437-48-4

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2440114
CAS No.: 898437-48-4
M. Wt: 370.41
InChI Key: QMOAUFKMIRBKNC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C15H15FN2O4S2 and its molecular weight is 370.41. The purity is usually 95%.
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Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring, an acetyl group, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Chemical Structure

The chemical formula of this compound is C13H12FNO3S. Its structure can be broken down into several key components:

  • Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
  • Acetyl Group : Enhances lipophilicity and may influence biological interactions.
  • Fluorophenyl Group : The presence of fluorine can affect the compound's electronic properties, potentially enhancing its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based derivatives have shown promising results in inhibiting cancer cell proliferation.

A study evaluating new 5-Aryl-1,3,4-thiadiazole-based anticancer agents reported IC50 values for certain derivatives against MCF-7 and HepG2 cell lines, suggesting that structural modifications can significantly enhance anticancer activity. Although specific data for this compound is limited, it is hypothesized that its structural features may confer similar bioactivity due to the established relationship between thiazole derivatives and anticancer efficacy .

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. The thiazole and sulfonamide groups are known to interact with various biological targets, potentially inhibiting bacterial growth. While specific data on the antibacterial activity of this compound is sparse, related compounds have demonstrated efficacy against bacterial strains .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds containing thiazole moieties often inhibit key enzymes involved in cancer progression.
  • Cell Cycle Disruption : Potential interference with cellular signaling pathways can lead to apoptosis in cancer cells.
  • Antimicrobial Action : The sulfonamide group may disrupt bacterial folate synthesis, a common target for antibacterial drugs.

Case Studies and Research Findings

Recent investigations into thiazole derivatives have provided insights into their biological activities:

CompoundCell LineIC50 Value (µg/mL)Activity
4eMCF-75.36Antitumor
4iHepG22.32Antitumor
N/AVariousN/AAntibacterial potential

These findings highlight the potential of structurally similar compounds to exhibit significant biological activity, suggesting that this compound warrants further investigation.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOAUFKMIRBKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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